N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide
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Overview
Description
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide is a synthetic compound that belongs to the class of coumarin-thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties. The structure of this compound features a coumarin moiety fused with a thiazole ring, which contributes to its unique chemical and biological characteristics .
Mechanism of Action
Target of Action
Compounds containing a 1,3-thiazole ring, such as this one, form the central structural group of a number of biologically active natural products and pharmacologically active compounds .
Mode of Action
It’s known that the c2—s1 and c5—s1 bond lengths in the thiazole ring are intermediate between typical c—s single- and double-bond distances, indicating significant electron delocalization . This could potentially influence its interaction with its targets.
Biochemical Pathways
Compounds containing a 1,3-thiazole ring have been found to be biologically active, suggesting they may interact with various biochemical pathways .
Result of Action
Compounds containing a 1,3-thiazole ring have been found to be biologically active, suggesting they may have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide typically involves a multi-step process. One common method includes the condensation of 3-acetylcoumarin with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with pivaloyl chloride to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a pivalamide group.
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide: Contains a benzamide group, offering different chemical and biological properties.
Uniqueness
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide is unique due to its pivalamide group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other coumarin-thiazole derivatives and contributes to its specific chemical and biological properties .
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-17(2,3)15(21)19-16-18-12(9-23-16)11-8-10-6-4-5-7-13(10)22-14(11)20/h4-9H,1-3H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUOONALRFCABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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